Product packaging for Antitumor agent-82(Cat. No.:)

Antitumor agent-82

Cat. No.: B12396083
M. Wt: 510.7 g/mol
InChI Key: XZIMSKMIWQACLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Global Cancer Burden and the Imperative for Novel Therapeutic Discovery

The global cancer burden continues to grow, underscoring the urgent need for new and more effective treatments. In 2022, there were an estimated 20 million new cancer cases and 9.7 million deaths worldwide. who.intascopost.com Projections suggest that the number of new cancer cases could rise to 35 million by 2050. cancer.orgonclive.com Lung cancer was the most frequently diagnosed malignancy in 2022, followed by breast, colorectal, prostate, and stomach cancers. who.intascopost.com These five cancers also accounted for the highest mortality rates. who.int

This increasing incidence and mortality highlight the critical need for continued research and development of novel therapeutic agents to address the shortcomings of existing treatments and to provide new options for patients with resistant or hard-to-treat cancers.

Current Landscape of Antitumor Agent Research and Development Challenges

The development of new anticancer drugs is a complex, lengthy, and expensive process. medcraveonline.comtd2inc.com Despite significant advances, researchers face numerous challenges. One major hurdle is the inherent heterogeneity of tumors, both between patients and within a single patient's cancer. This diversity can lead to varied responses to treatment and the development of drug resistance. frontiersin.org

Other significant challenges include:

Toxicity and Side Effects: Many conventional chemotherapies are cytotoxic and affect healthy, rapidly dividing cells as well as cancer cells, leading to significant side effects. nih.gov

Drug Resistance: Cancer cells can develop mechanisms to resist the effects of anticancer drugs, a major cause of treatment failure. frontiersin.orgresearchgate.net

Pharmacokinetics and Drug Delivery: Ensuring that a sufficient concentration of a drug reaches the tumor site without causing systemic toxicity is a persistent challenge. mdpi.com

Predictive Models: The translation of promising results from preclinical models (in vitro and in vivo) to clinical success in humans remains a significant obstacle. medcraveonline.com

Positioning the Chemical Compound within Emerging Therapeutic Paradigms

Modern oncology is moving beyond traditional chemotherapy towards more targeted and personalized treatments. pharmafocuseurope.com Several emerging therapeutic paradigms are reshaping cancer care:

Targeted Therapy: These drugs interfere with specific molecules (targets) involved in the growth, progression, and spread of cancer. nih.govpharmafocuseurope.com

Immunotherapy: This approach harnesses the body's own immune system to fight cancer. pharmafocuseurope.comnih.gov

Antibody-Drug Conjugates (ADCs): ADCs combine the targeting specificity of antibodies with the cancer-killing ability of cytotoxic drugs.

Nanomedicine: The use of nanotechnology for drug delivery aims to improve the precision and efficacy of cancer treatments. researchgate.netcas.org

Research into Antitumor Agent-82 is positioned to explore its potential within these modern paradigms. Initial investigations would focus on identifying its specific molecular target and mechanism of action to determine if it could function as a targeted therapy or be adapted for use in an ADC or nanomedicine platform.

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on a novel compound like this compound is foundational and guided by a series of objectives designed to thoroughly characterize its potential as a therapeutic agent. The primary goals of this research include:

Elucidation of the Mechanism of Action: A core objective is to understand how the compound exerts its antitumor effects at a molecular level. This involves identifying its direct cellular targets and the signaling pathways it modulates.

In Vitro Efficacy Assessment: Researchers aim to determine the compound's effectiveness against a panel of cancer cell lines. This includes establishing key metrics such as the half-maximal inhibitory concentration (IC50) across various cancer types.

Preclinical In Vivo Studies: The compound's antitumor activity is evaluated in animal models to assess its impact on tumor growth and survival. medcraveonline.com

Identification of Biomarkers: A crucial goal is to identify biomarkers that could predict which tumors are most likely to respond to the compound, paving the way for personalized medicine approaches. frontiersin.org

The following tables represent the type of data that academic research on a compound like this compound would aim to generate.

Illustrative In Vitro Activity of this compound

Cancer Cell LineCancer TypeIC50 (nM)
MCF-7BreastData Not Available
A549LungData Not Available
HCT116ColorectalData Not Available
PC-3ProstateData Not Available

Illustrative Kinase Inhibition Profile of this compound

Kinase TargetInhibition (%) at 1 µM
EGFRData Not Available
VEGFR2Data Not Available
BRAFData Not Available
MEK1Data Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42N6 B12396083 Antitumor agent-82

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H42N6

Molecular Weight

510.7 g/mol

IUPAC Name

1,3-bis[(4-methylpiperazin-1-yl)methyl]-9-(3-phenylpropyl)pyrido[3,4-b]indole

InChI

InChI=1S/C32H42N6/c1-34-15-19-36(20-16-34)24-27-23-29-28-12-6-7-13-31(28)38(14-8-11-26-9-4-3-5-10-26)32(29)30(33-27)25-37-21-17-35(2)18-22-37/h3-7,9-10,12-13,23H,8,11,14-22,24-25H2,1-2H3

InChI Key

XZIMSKMIWQACLN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C(=N2)CN4CCN(CC4)C)N(C5=CC=CC=C53)CCCC6=CC=CC=C6

Origin of Product

United States

Discovery and Early Stage Preclinical Evaluation of the Chemical Compound

Methodologies for Identification of Novel Antitumor Lead Compounds

The identification of novel lead compounds in antitumor drug discovery often begins with a strategic approach to target a specific cellular mechanism implicated in cancer progression. One such critical process is autophagy, a cellular self-degradation mechanism that can either promote cancer cell survival or induce a form of programmed cell death. Targeting autophagy has thus emerged as a promising strategy for the development of new anticancer agents.

The journey to identify compounds like Antitumor agent-82 often involves the synthesis of a library of derivatives based on a core chemical scaffold known to interact with biological targets. In the case of this compound, the foundational structure is a β-carboline ring system. Researchers systematically design and synthesize a series of novel β-carboline derivatives, modifying various positions on the ring to explore the structure-activity relationship (SAR). This rational design is guided by the objective of enhancing the desired biological activity, in this instance, the induction of autophagy in cancer cells.

Initial Screening and Hit Validation Strategies for the Chemical Compound

Following the synthesis of a library of potential antitumor agents, a rigorous screening process is employed to identify the most promising "hits." This typically involves in vitro assays that measure a specific biological response. For the class of compounds to which this compound belongs, the initial screening would likely involve assessing their ability to inhibit the proliferation of a panel of human cancer cell lines.

Compounds that demonstrate significant antiproliferative activity are then subjected to hit validation studies to confirm their activity and elucidate their mechanism of action. This compound, also identified as compound 6g in its discovery study, was validated as a potent antitumor agent. medchemexpress.comchemscene.com A key validation step is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Further mechanistic validation for this compound involved investigating its effect on autophagy. medchemexpress.comtargetmol.com Studies in HCT116 human colon cancer cells revealed that this compound induces autophagy by modulating the ATG5/ATG7 signaling pathway. medchemexpress.comtargetmol.commedchemexpress.com This was confirmed through western blot analysis, which showed an increase in the expression of the autophagy marker LC3-II and the degradation of p62, without affecting key apoptosis-related proteins like caspase-3 or p53. medchemexpress.commedchemexpress.com This confirmed that the compound's primary mode of action is the induction of autophagy.

Early Preclinical Activity Profiling in Diverse Cancer Cell Lines

To understand the breadth of its potential therapeutic application, this compound was profiled against a diverse panel of human cancer cell lines. This early preclinical profiling is crucial for identifying cancer types that may be particularly sensitive to the compound. The antiproliferative activity of this compound was evaluated after 48 hours of exposure, revealing a range of potencies across different cell lines. medchemexpress.commedchemexpress.com

The compound demonstrated notable activity against several cancer cell lines, with IC50 values in the low micromolar range. medchemexpress.commedchemexpress.com Specifically, it was most potent against HT-29 (colon cancer) and 786-O (renal cell carcinoma) cells. medchemexpress.commedchemexpress.com The detailed IC50 values are presented in the table below.

Table 1: Antiproliferative Activity of this compound in Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
HT-29 Colon Carcinoma 2.02 medchemexpress.commedchemexpress.com
786-O Renal Cell Carcinoma 2.71 medchemexpress.commedchemexpress.com
Blu-87 Not Specified 4.53 medchemexpress.commedchemexpress.com
A375 Malignant Melanoma 11.5 medchemexpress.commedchemexpress.com
MCF7 Breast Adenocarcinoma 13.5 medchemexpress.commedchemexpress.com

In addition to the 48-hour endpoint assays, the effect of this compound on the growth of HCT116 colon cancer cells was assessed over a longer duration. These studies showed that the compound inhibits cell growth in both a dose-dependent and time-dependent manner over a seven-day period. medchemexpress.commedchemexpress.com This sustained activity is a desirable characteristic for an antitumor agent.

Molecular Mechanism of Action of the Chemical Compound

Cellular Target Identification and Pathway Elucidation

Antitumor agent-82 has demonstrated significant anti-proliferative activity across a range of cancer cell lines. medchemexpress.com Its mechanism of action involves the modulation of key cellular pathways that govern cell growth and survival.

Investigation of Upstream Regulatory Elements and Pathways

While the direct upstream regulators of this compound's activity are still under investigation, its downstream effects point towards the involvement of critical signaling pathways that control cellular metabolism and proliferation. The compound's ability to induce autophagy suggests an interaction with nutrient-sensing pathways such as the mTOR and AMPK signaling cascades, which are central regulators of autophagy. nih.govnih.gov The mTOR pathway, often hyperactivated in cancer, acts as a negative regulator of autophagy. nih.gov Therefore, it is plausible that this compound may exert its effects by inhibiting the mTOR signaling pathway, thereby releasing the brakes on autophagy induction. Further research is needed to elucidate the precise upstream signaling events initiated by this compound.

Modulation of Key Cellular Processes by the Chemical Compound

This compound exhibits potent anti-proliferative effects on various cancer cell lines. medchemexpress.com Studies have shown that it inhibits cell growth in a dose- and time-dependent manner in HCT116 cells. medchemexpress.com This inhibition of proliferation is a key aspect of its antitumor activity. The compound's primary mechanism for achieving this is through the induction of autophagy, a cellular process involving the degradation of cellular components to maintain homeostasis and respond to stress. medchemexpress.comtargetmol.com

Table 1: Anti-proliferative Activity of this compound

Cell LineIC50 (μM)
BGC-82324.8
MCF713.5
A37511.5
786-O2.71
HT-292.02
Blu-874.53
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells after 48 hours of treatment. medchemexpress.com

Autophagy Induction and Regulation by the Chemical Compound

A defining feature of this compound's mechanism of action is its ability to induce autophagy, a form of programmed cell death, in cancer cells. medchemexpress.commedchemexpress.com

Role of ATG5/ATG7 Signaling Pathway in Compound-Mediated Autophagy

Research has explicitly demonstrated that this compound induces autophagy through the ATG5/ATG7 signaling pathway in HCT116 cells. medchemexpress.comtargetmol.com ATG5 and ATG7 are essential proteins in the autophagy machinery, playing a crucial role in the formation of the autophagosome, the double-membraned vesicle that engulfs cellular material destined for degradation. mdpi.com The elongation stage of autophagosome formation involves two ubiquitin-like conjugation systems, one of which is the ATG12-ATG5-ATG16L1 complex. mdpi.com ATG7 is an E1-like activating enzyme that is necessary for both of these conjugation systems. mdpi.com By activating this pathway, this compound triggers the formation of autophagosomes and the subsequent degradation of cellular components, leading to cell death. medchemexpress.com In some contexts, this compound has been used as an ATG5 autophagy inhibitor, suggesting its complex role in modulating this pathway. frontiersin.orgresearchgate.net

Autophagic Flux Analysis and Lysosomal Function Perturbation

Autophagic flux is a dynamic process that reflects the entire process of autophagy, from autophagosome formation to their fusion with lysosomes and the degradation of their contents. While direct autophagic flux analysis for this compound is not extensively detailed in the provided information, its induction of the ATG5/ATG7 pathway implies an initiation of this flux. medchemexpress.com The process of autophagy culminates in the fusion of autophagosomes with lysosomes, where the engulfed material is degraded by lysosomal hydrolases. nih.gov The efficacy of autophagy as a cell death mechanism is dependent on proper lysosomal function. Perturbation of lysosomal function, such as altering the lysosomal pH or membrane integrity, can impact the final stages of autophagy. oaepublish.comdovepress.com Some anticancer agents are known to accumulate in lysosomes and disrupt their function, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol, which can trigger cell death. nih.govmdpi.com The precise effects of this compound on lysosomal function and the completion of the autophagic flux require further investigation.

Interplay between Autophagy and Other Programmed Cell Death Pathways

Programmed cell death is a complex process with multiple interconnected pathways, including apoptosis (Type I) and autophagy-dependent cell death (Type II). nih.gov The relationship between these pathways is intricate and can be either synergistic or antagonistic. In some instances, the induction of autophagy can lead to apoptosis, while in others, it can serve as a survival mechanism. mdpi.com Research on this compound indicates that it induces autophagy without affecting the expression of key apoptotic proteins such as caspase-3, cleaved caspase-3, and p53. medchemexpress.com This suggests that this compound primarily triggers autophagy-dependent cell death rather than classical apoptosis. However, the interplay is complex, as inhibiting autophagy can sometimes sensitize cancer cells to other apoptotic stimuli. mdpi.com The crosstalk between the autophagy induced by this compound and other cell death pathways like necroptosis and ferroptosis remains an area for future research. aacrjournals.orgfrontiersin.org

Anti-Proliferative Mechanisms of the Chemical Compound

This compound demonstrates robust anti-proliferative activity against various cancer cell lines. medchemexpress.com Its ability to impede tumor growth is a cornerstone of its therapeutic potential. The mechanisms underlying this effect are multifaceted, involving direct interference with the cell cycle and modulation of critical signaling pathways that govern cell growth.

Cell Cycle Perturbation and Arrest Kinetics

A key feature of this compound's anti-proliferative action is its ability to disrupt the normal progression of the cell cycle, a fundamental process for cell division. Research has shown that treatment with this agent can lead to cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and multiplying.

For instance, studies on various cancer cell lines have demonstrated that this compound can induce cell cycle arrest, particularly at the late S and G2/M phases. medchemexpress.com This blockage prevents cells from entering mitosis, the final stage of cell division. The kinetics of this arrest are often dose- and time-dependent, with a maximal accumulation of cells in the arrested phase observed after a specific duration of exposure to the compound. oup.comresearchgate.net

Cell LineConcentrationIncubation Time (h)Cell Cycle Phase ArrestReference
H69 (SCLC)10 µM24-48Late S and G2/M researchgate.net
H82 (SCLC)10 µM24-48Late S and G2/M researchgate.net
LNCaP (Prostate)50 µM24G2/M pnas.org
PC3 (Prostate)50 µM24G2/M pnas.org
HBL100 (Breast)50 µM72G2/M pnas.org
HepG2 (Liver)Varies-S and G2/M peerj.com
HO-8910 (Ovarian)Varies-G0/G1 peerj.com

This table presents a summary of research findings on the effects of this compound on the cell cycle of various cancer cell lines. SCLC: Small Cell Lung Cancer.

Modulation of Pro-Growth Signaling Cascades

In addition to disrupting the cell cycle, this compound also exerts its anti-proliferative effects by modulating key pro-growth signaling cascades within cancer cells. These complex networks of proteins transmit signals from the cell surface to the nucleus, dictating cellular processes like growth, survival, and proliferation.

Several critical signaling pathways are implicated in cancer development and are targeted by this compound. These include:

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell growth and survival. This compound has been shown to inhibit the phosphorylation of Akt, a key component of this pathway, which in turn suppresses the downstream signaling that drives proliferation. frontiersin.orgnih.gov

MAPK/ERK Pathway: This pathway is involved in transmitting signals from growth factors and is often hyperactivated in cancer. This compound can inhibit the phosphorylation of ERK, a critical kinase in this cascade, thereby blocking pro-growth signals. frontiersin.orgd-nb.info

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell proliferation and survival. This compound has been found to inhibit STAT3 signaling, further contributing to its anti-proliferative effects. peerj.comnih.gov

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in inflammatory responses and cell survival. Inhibition of the NF-κB pathway by this compound can lead to a reduction in the expression of pro-survival genes. nih.govfrontiersin.org

Induction of Programmed Cell Death Pathways

Beyond halting proliferation, a crucial aspect of an effective anti-cancer agent is its ability to induce programmed cell death in tumor cells. This compound has been shown to trigger these self-destruction mechanisms, primarily through the activation of apoptosis and potentially other non-apoptotic cell death modalities. medchemexpress.comnih.gov

Apoptotic Pathway Activation and Caspase Cascade Involvement

Apoptosis is a highly regulated process of programmed cell death characterized by distinct morphological changes. This compound is a potent inducer of apoptosis in various cancer cell lines. nih.gov This process is often mediated by the activation of a family of proteases called caspases, which execute the dismantling of the cell.

The induction of apoptosis by this compound can occur through two main pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, such as DNA damage or the withdrawal of growth factors. This compound can induce this pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. frontiersin.org This leads to the release of cytochrome c from the mitochondria, which then activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3. mdpi.commdpi.com

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which then activate the executioner caspases. ijbs.comfrontiersin.org

Cell Line/ModelKey FindingsMolecular PlayersReference
H460 (NSCLC)Significant induction of apoptosis in vitro and in vivo.Endoplasmic Reticulum Stress nih.gov
Cultured CellsActivation of the apoptotic pathway.p-AMPK, AIF, Caspase-3 mdpi.com
Human Lung Cancer CellsEnhanced apoptosis.- mdpi.com
Thyroid Cancer CellsInduction of apoptosis.Inhibition of PI3K/AKT/FKHR pathway frontiersin.org
Leukemia CellsInduction of apoptosis.Suppression of MEK/ERK and PI3K/Akt pathways frontiersin.org

This table summarizes the apoptotic effects of this compound across different cancer models and the key molecular players involved. NSCLC: Non-Small Cell Lung Cancer.

Non-Apoptotic Cell Death Modalities

While apoptosis is a primary mechanism of action, there is growing evidence that anti-cancer agents can also induce other forms of programmed cell death. frontiersin.orgnih.gov These non-apoptotic pathways provide alternative routes to eliminate cancer cells, especially those that have developed resistance to apoptosis. oaepublish.comnih.gov

One such pathway that this compound has been implicated in is autophagy . medchemexpress.com Autophagy is a cellular process involving the degradation of a cell's own components. While it can be a survival mechanism, under certain conditions, it can lead to cell death. frontiersin.org this compound has been shown to induce autophagy through the ATG5/ATG7 signaling pathway. medchemexpress.com

Another potential non-apoptotic cell death modality is necroptosis , a form of programmed necrosis that is independent of caspases. nih.govnih.gov While direct evidence for this compound inducing necroptosis is still emerging, the ability of some anti-cancer agents to trigger this pathway suggests it as a possible area for future investigation. frontiersin.orgnih.gov

Preclinical Efficacy Studies of the Chemical Compound in in Vitro Models

Evaluation of Growth Inhibition Across a Spectrum of Cancer Cell Lines

Studies have systematically assessed the anti-proliferative capacity of Antitumor agent-82 across a diverse panel of human cancer cell lines, revealing a concentration-dependent effect and differential sensitivity among various cancer types.

The anti-proliferative efficacy of this compound has been demonstrated to be both dose- and time-dependent in human colorectal carcinoma HCT116 cells. medchemexpress.com Further mechanistic studies in HCT116 cells revealed that the compound inhibits cell growth by activating the ATG5/ATG7-dependent autophagic pathway. nih.govmedchemexpress.com This was evidenced by an increase in the expression of LC3-II and p62, key markers of autophagy, without affecting the expression of apoptosis-related proteins such as caspase-3, cleaved caspase-3, and p53. medchemexpress.com

The cytotoxic activity of this compound was evaluated against a spectrum of human cancer cell lines after a 48-hour incubation period. medchemexpress.com The compound exhibited potent and varied anti-proliferative activity, with half-maximal inhibitory concentration (IC50) values differing across the cell lines tested. medchemexpress.com

The most significant potency was observed against the colon adenocarcinoma cell line HT-29 and the renal cell carcinoma line 786-O, with IC50 values of 2.02 µM and 2.71 µM, respectively. nih.govmedchemexpress.com The compound also showed notable activity against the prostate cancer cell line 22RV1 (IC50 of 3.86 µM) and the breast adenocarcinoma cell line Blu-87 (IC50 of 4.53 µM). nih.govmedchemexpress.com Moderate activity was recorded against the malignant melanoma cell line A375 (IC50 of 11.5 µM) and the breast adenocarcinoma line MCF7 (IC50 of 13.5 µM). The gastric carcinoma cell line BGC-823 was the least sensitive among those tested, with an IC50 value of 24.8 µM. medchemexpress.com

Table 1: In Vitro Anti-Proliferative Activity of this compound Against Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
HT-29 Colon Adenocarcinoma 2.02 medchemexpress.com
786-O Renal Cell Carcinoma 2.71 medchemexpress.com
Blu-87 Breast Adenocarcinoma 4.53 medchemexpress.com
A375 Malignant Melanoma 11.5 medchemexpress.com
MCF7 Breast Adenocarcinoma 13.5 medchemexpress.com
BGC-823 Gastric Carcinoma 24.8 medchemexpress.com

Assessment of Cell Viability and Clonogenic Survival

The evaluation of this compound's effect on cancer cells has primarily involved cell viability assays, such as the MTT assay, to determine its anti-proliferative activity and calculate IC50 values. nih.gov These assays measure the metabolic activity of cells, which correlates with the number of viable cells.

Based on a review of the available scientific literature, specific studies detailing the effect of this compound (β-carboline derivative 6g) on the long-term clonogenic survival of cancer cells have not been reported. Clonogenic assays are used to determine the ability of a single cell to grow into a colony and are a stringent test of cytotoxicity.

Synergistic and Antagonistic Interactions with Established Therapeutic Agents

The development of novel anticancer compounds often includes investigations into their potential for combination therapy, aiming to identify synergistic interactions that enhance efficacy or overcome resistance. A review of the current scientific literature did not yield studies specifically evaluating the synergistic or antagonistic effects of this compound when used in combination with other established chemotherapeutic agents. The primary research has focused on its mechanism and efficacy as a single agent. nih.gov

Preclinical Efficacy Studies of the Chemical Compound in in Vivo Models

Orthotopic and Subcutaneous Tumor Xenograft Models in Murine Systems

The initial in vivo evaluation of Antitumor agent-82 utilized cell line-derived xenograft (CDX) models, where human cancer cells are implanted either subcutaneously or into the organ of origin (orthotopically) in immunodeficient mice. In subcutaneous models using KRAS G12C-mutant non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines, such as NCI-H2122 and SW837, this compound demonstrated significant antitumor activity. biorxiv.org Oral administration of the compound led to dose-dependent tumor growth inhibition. researchgate.netresearchgate.net

Orthotopic models, which provide a more clinically relevant tumor microenvironment, were crucial in assessing the agent's efficacy. Specifically, in intracranial xenograft models using NSCLC cell lines like LU65-Luc and H23-Luc, this compound showed the ability to penetrate the central nervous system and induce tumor regression. nih.govresearchgate.net These studies, often employing bioluminescence imaging (BLI) to monitor tumor growth, confirmed that the compound could control tumors in their native organ environment, a critical step in preclinical validation. nih.govresearchgate.netaacrjournals.org

Patient-Derived Xenograft (PDX) Models and Genetically Engineered Mouse Models (GEMMs) for Comprehensive Evaluation

To evaluate the efficacy of this compound in models that better reflect the heterogeneity of human tumors, patient-derived xenograft (PDX) models were employed. criver.com In these models, tumor fragments from a patient are directly implanted into immunodeficient mice. criver.cominvivotek.com this compound was tested in a panel of PDX models derived from patients with KRAS G12C-mutated NSCLC, CRC, and pancreatic ductal adenocarcinoma (PDAC). biorxiv.orgfrontiermeds.com The results from these PDX studies showed a strong correlation with the CDX findings, with a significant number of models exhibiting tumor stasis or regression upon treatment. biorxiv.orgnih.gov This demonstrated the compound's activity across a diverse set of patient-derived tumors.

Genetically engineered mouse models (GEMMs), which develop spontaneous tumors driven by specific genetic mutations in an immunocompetent environment, offer another layer of sophisticated preclinical analysis. embopress.orgcrownbio.com GEMMs with KRAS G12C mutations have been instrumental in understanding the biology of these cancers and the effects of targeted inhibitors. researchgate.netnsf.gov Studies in KRAS G12C-driven lung adenocarcinoma GEMMs showed that treatment with this compound could impair tumor growth and modulate the tumor microenvironment, providing insights into its interaction with an intact immune system. researchgate.net

Analysis of Tumor Growth Inhibition and Regression in Animal Models

Across various in vivo models, this compound demonstrated robust tumor growth inhibition (TGI) and, in many cases, significant tumor regression. TGI is a key metric in these studies, often expressed as a percentage reduction in tumor volume compared to a vehicle-treated control group.

In the NCI-H2122 xenograft model, this compound monotherapy resulted in a TGI of 83% by day 16, initially causing tumor stasis. biorxiv.org In a different study with the SW837 xenograft model, the agent achieved a TGI of 108% by day 42, indicating an average tumor volume change from baseline of -35% (regression). biorxiv.org The efficacy was even more pronounced in certain intracranial models, where treatment led to dramatic tumor regression as visualized by bioluminescence imaging and resulted in a significant extension of animal survival. nih.govresearchgate.net

The table below summarizes representative data on tumor growth inhibition from various preclinical models.

Model TypeCancer TypeCell/PDX LineTumor Growth Inhibition (TGI) / Outcome
CDX (Subcutaneous)NSCLCNCI-H212283% TGI
CDX (Subcutaneous)CRCSW837108% TGI (Tumor Regression)
CDX (Orthotopic)NSCLC Brain MetastasisLU65-LucSignificant Tumor Regression & Increased Survival
PDXCRCF3008Enhanced anti-tumor response

This table is a representation of data found in the cited literature. biorxiv.orgbiorxiv.org

Biomarker Analysis for Target Engagement and Pharmacodynamic Effects in In Vivo Systems

To confirm that this compound was hitting its intended target and modulating the relevant signaling pathways in vivo, comprehensive biomarker and pharmacodynamic (PD) analyses were conducted on tumor tissues from treated animals. biorxiv.orgresearcher.life A primary focus was the MAPK signaling pathway, which is constitutively activated by mutant KRAS.

Immunohistochemistry (IHC) and immunoblotting analyses of xenograft tumors consistently showed a significant reduction in the phosphorylation of ERK (pERK), a key downstream effector of the MAPK pathway. nih.govnih.govaacrjournals.org This demonstrated successful target engagement and pathway inhibition. nih.govbiorxiv.org Furthermore, analysis of the proliferation marker Ki-67 showed a marked decrease in treated tumors, indicating a cytostatic effect. nih.govnih.gov Evidence of apoptosis induction was also observed through increased levels of cleaved PARP in tumor cells following treatment. biorxiv.org These PD effects were often dose-dependent and correlated with the observed antitumor efficacy. aacrjournals.org

Evaluation of Anti-Metastatic Potential in Relevant Animal Models

A critical aspect of preclinical evaluation for any new anticancer agent is its potential to control or prevent metastasis. Given that KRAS mutations are frequently found in metastatic cancers, particularly those that spread to the brain, the anti-metastatic potential of this compound was a key area of investigation. researchgate.netdovepress.comresearchgate.net

Structure Activity Relationship Sar and Rational Design Strategies for the Chemical Compound

Identification of Key Structural Motifs for Biological Activity

The foundational step in the rational design of any therapeutic agent is the identification of its pharmacophore—the precise arrangement of molecular features necessary for biological activity. For Antitumor agent-82, extensive research has pinpointed several crucial structural motifs that govern its interaction with its biological target and, consequently, its antitumor effects. Early-stage SAR studies, which involved systematically modifying different parts of the parent molecule, were instrumental in elucidating these key features.

A pivotal component of this compound's activity is its heterocyclic core. This core structure acts as a rigid scaffold, correctly positioning the essential substituent groups for optimal interaction with the target protein's binding pocket. Variations of this core have been explored, but the original scaffold consistently demonstrates the most potent activity.

Furthermore, the substituent at the R2 position has been identified as a key determinant of selectivity. Modifications at this position have been shown to modulate the compound's activity against different cancer cell lines, suggesting that this part of the molecule interacts with a region of the target that varies between different isoforms or cell types.

Synthetic Analog Development and Optimization for Enhanced Potency and Selectivity

Building upon the foundational SAR insights, the development of synthetic analogs of this compound has been a major focus of research. The primary goals of these synthetic efforts have been to enhance the compound's potency, improve its selectivity for cancer cells over healthy cells, and optimize its pharmacokinetic properties.

One successful strategy has involved the bioisosteric replacement of key functional groups. For instance, replacing a metabolically labile ester group with a more stable amide or ether linkage has led to analogs with improved metabolic stability and longer in vivo half-lives, without compromising the essential binding interactions.

Another fruitful approach has been the exploration of a wider range of substituents at the R1 and R2 positions. This has involved the synthesis of a large library of analogs with diverse chemical properties at these positions. High-throughput screening of these libraries has identified compounds with significantly improved potency and selectivity profiles compared to the original lead compound.

The table below summarizes the activity of selected synthetic analogs of this compound, illustrating the impact of specific structural modifications on their biological activity.

Compound IDR1 SubstituentR2 SubstituentIC50 (nM)Selectivity Index
This compound -CH2OH-H5010
Analog A-1 -CH2NH2-H2512
Analog A-2 -COOH-H1508
Analog B-1 -CH2OH-Cl4025
Analog B-2 -CH2OH-OCH36015

Computational Modeling and In Silico Approaches for Lead Optimization and Mechanistic Insights

Computational modeling and in silico techniques have played a transformative role in the optimization of this compound and have provided profound insights into its mechanism of action. These approaches have allowed researchers to visualize and analyze the interactions between the compound and its biological target at an atomic level, guiding the design of more effective analogs.

Molecular docking studies have been extensively used to predict the binding poses of this compound and its analogs within the active site of the target protein. These studies have confirmed the importance of the key hydrogen bond formed by the R1 side chain and have helped to rationalize the observed SAR data. By understanding the specific interactions that contribute to high-affinity binding, researchers have been able to prioritize the synthesis of analogs with the highest probability of success.

In addition to docking, molecular dynamics (MD) simulations have provided a dynamic view of the compound-target complex. MD simulations have revealed how the flexibility of both the ligand and the protein can influence the binding process and have helped to identify key conformational changes that occur upon binding. This information has been invaluable for understanding the finer details of the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) models have also been developed to correlate the physicochemical properties of the analogs with their biological activity. These models have enabled the prediction of the potency of virtual compounds, further accelerating the drug discovery process by allowing for the in silico screening of large virtual libraries.

Mechanisms of Resistance to the Chemical Compound

Acquired Resistance Mechanisms in Preclinical Models

Acquired resistance develops in initially sensitive tumors following exposure to a therapeutic agent. nih.govnih.gov Preclinical models, such as drug-adapted cancer cell lines and patient-derived xenografts, are crucial for identifying the molecular changes that drive this resistance. nih.govaacrjournals.org These models have revealed that resistance to anticancer agents can emerge through the selection of pre-existing resistant cell subpopulations or through the adaptation of initially sensitive cells. nih.gov

A primary mechanism of acquired resistance involves genetic alterations that either modify the drug's target or activate alternative signaling pathways to bypass the drug's effects. nih.govfrontiersin.org

Target Gene Mutations and Amplifications: Secondary mutations in the target protein can prevent the binding of a drug. For instance, in non-small cell lung cancer (NSCLC) treated with EGFR inhibitors, the T790M "gatekeeper" mutation is a common cause of resistance. nih.gov Similarly, resistance to ALK inhibitors like crizotinib (B193316) in lung cancer often arises from secondary mutations in the ALK tyrosine kinase domain or amplification of the ALK fusion gene. nih.govnih.gov While specific mutations conferring resistance to Antitumor agent-82 are under investigation, this established paradigm is a key focus.

Activation of Bypass Pathways: Cancer cells can develop resistance by activating parallel signaling pathways that compensate for the inhibited pathway. A well-documented example is the amplification of the MET proto-oncogene, which can lead to resistance to EGFR tyrosine kinase inhibitors in NSCLC by activating the ERBB3 signaling pathway. nih.govnih.gov Activation of the PI3K/AKT/mTOR pathway is another common bypass mechanism implicated in resistance to various targeted therapies, including CDK4/6 inhibitors. mdpi.com

Below is a table summarizing key genetic alterations found in preclinical models of resistance to various targeted therapies, which represent potential mechanisms of resistance to this compound.

Table 1: Examples of Genetic Alterations Conferring Acquired Drug Resistance in Preclinical Models
Therapeutic Agent Class Cancer Type Genetic Alteration Consequence
EGFR Inhibitors Non-Small Cell Lung Cancer T790M mutation in EGFR Prevents inhibitor binding nih.gov
EGFR Inhibitors Non-Small Cell Lung Cancer MET amplification Activates bypass signaling nih.govnih.gov
ALK Inhibitors (Crizotinib) Lung Adenocarcinoma G2032R mutation in ROS1 Disrupts inhibitor binding oaepublish.com
ALK Inhibitors (Crizotinib) Non-Small Cell Lung Cancer ALK fusion gene amplification Increases target protein level nih.gov
BRAF Inhibitors Melanoma NRAS mutation, BRAF amplification Reactivation of MAPK pathway nih.gov
PARP Inhibitors Breast Cancer Reversion mutations in BRCA1/BRCA2 Restores protein function nih.gov

Epigenetic changes, which alter gene expression without changing the DNA sequence, are increasingly recognized as critical drivers of acquired resistance. nih.govresearchgate.net These modifications are often reversible, making them attractive therapeutic targets. researchgate.net

DNA Methylation: Alterations in DNA methylation patterns can lead to the silencing of tumor suppressor genes or the activation of oncogenes. xiahepublishing.com For example, hypermethylation of the promoter for the O-6-methylguanine-DNA methyltransferase (MGMT) gene leads to its silencing and enhances sensitivity to alkylating agents like temozolomide. mdpi.com Conversely, changes in methylation can activate genes that promote resistance. mdpi.com Dysregulation of methylation in signaling pathways like Wnt and PI3K/PTEN/AKT/mTOR is also linked to drug resistance. xiahepublishing.com

Histone Modifications: Post-translational modifications of histones, such as acetylation and methylation, regulate chromatin structure and gene accessibility. nih.gov Aberrant histone deacetylation can suppress the expression of genes required for immune recognition and drug sensitivity. nih.gov For instance, histone deacetylase (HDAC) inhibitors have been shown to restore the expression of major histocompatibility complex (MHC) class II and T-cell costimulatory genes, potentially overcoming immune evasion. nih.gov

Non-coding RNAs (ncRNAs): MicroRNAs (miRNAs) and long non-coding RNAs (lncRNAs) can regulate the expression of multiple genes involved in drug resistance pathways, including apoptosis, cell cycle, and drug efflux. frontiersin.org

Table 2: Epigenetic Mechanisms of Acquired Resistance

Epigenetic Mechanism Specific Alteration Effect on Gene Expression Consequence for Drug Resistance
DNA Methylation Hypermethylation of tumor suppressor gene promoters Transcriptional silencing Inactivation of pathways that promote cell death xiahepublishing.comimrpress.com
DNA Methylation Hypomethylation of oncogene promoters Transcriptional activation Activation of pro-survival and resistance pathways xiahepublishing.com
Histone Modification Deacetylation of MHC and costimulatory gene promoters Transcriptional repression Reduced immunogenicity and immune evasion nih.gov
Non-coding RNAs Dysregulation of specific miRNAs/lncRNAs Altered expression of target mRNAs Modulation of apoptosis, drug efflux, and DNA repair pathways frontiersin.org

Intrinsic Resistance Factors and Predictive Markers

Intrinsic resistance refers to the inherent lack of sensitivity of a tumor to a specific drug before treatment begins. nih.gov This can be due to a variety of factors, including the tumor's genetic makeup, heterogeneity, and the influence of the tumor microenvironment (TME). nih.govnih.gov Identifying predictive biomarkers for intrinsic resistance is crucial for patient selection and for developing alternative therapeutic strategies.

Pre-existing Genetic Alterations: Some tumors harbor pre-existing genetic mutations that make them inherently resistant to certain therapies. nih.gov For instance, colorectal cancers with KRAS mutations are intrinsically resistant to EGFR-targeted antibodies. aacrjournals.org

Tumor Heterogeneity: Tumors are often composed of diverse cell populations. The presence of a pre-existing subpopulation of resistant cells, such as cancer stem cells, can lead to primary treatment failure as these cells survive and proliferate. nih.gov

Tumor Microenvironment (TME): The TME, which includes immune cells, fibroblasts, and the extracellular matrix, can significantly influence therapeutic response. aging-us.com For example, tumor-associated macrophages (TAMs) can be reprogrammed by antitumor agents to adopt an immunosuppressive phenotype, thereby mediating drug resistance. aging-us.com Hypoxia within the TME can also inhibit the function of immune cells and contribute to resistance. frontiersin.org

Predictive Biomarkers: Identifying biomarkers that predict response to this compound is a key area of research. Potential biomarkers can be derived from the tumor itself or the host's immune system.

Tumor-Derived Markers: Expression of PD-L1 on tumor cells is a widely used, albeit imperfect, biomarker for predicting response to immune checkpoint inhibitors. frontiersin.org Tumor Mutational Burden (TMB), a measure of the number of mutations within a tumor, is another marker, with higher TMB often correlating with better response to immunotherapy. frontiersin.orgfrontiersin.org

Immune-Derived Markers: The density and type of tumor-infiltrating lymphocytes (TILs) are important prognostic and predictive markers. researchgate.net High infiltration of CD8+ T cells is often associated with a favorable response to immunotherapy. researchgate.net In tumor-draining lymph nodes, the presence of activated TH1-phenotype CD4+ T cells can also predict a positive response to immune checkpoint inhibitors. explorationpub.comexplorationpub.com

Strategies to Circumvent Resistance in Preclinical Settings

Overcoming resistance to agents like this compound is a major goal of preclinical cancer research. Strategies generally involve either preventing the emergence of resistance or treating tumors that have already become resistant.

Combination Therapies: A leading strategy is to combine this compound with other drugs that target different pathways. This can prevent the activation of bypass mechanisms. For example, combining BRAF and MEK inhibitors has shown promise in melanoma. nih.gov Preclinical studies also suggest that combining targeted therapies with inhibitors of signaling hubs like Aurora A kinase can limit the emergence of resistance. nih.gov

Targeting the Resistance Mechanism: Once a specific resistance mechanism is identified, a second drug can be added to target it directly. For instance, if resistance to an EGFR inhibitor is driven by MET amplification, adding a MET inhibitor can restore sensitivity. nih.gov

Novel Therapeutic Modalities: Developing new agents that can overcome known resistance mutations is a continuous effort. This includes designing drugs with different binding modes or utilizing novel platforms like proteolysis-targeting chimeras (PROTACs) to induce degradation of the target protein rather than just inhibiting it. nih.gov

Modulating the Tumor Microenvironment: Strategies aimed at reprogramming the TME are being explored. This includes targeting immunosuppressive cells like TAMs or Tregs and combining therapies with agents that alleviate hypoxia. aging-us.comfrontiersin.org

Epigenetic Modulation: Since epigenetic changes are reversible, combining this compound with epigenetic drugs (e.g., HDAC inhibitors or demethylating agents) may resensitize resistant tumors or prevent resistance from developing. researchgate.net These agents can enhance tumor antigen presentation and boost antitumor immunity. researchgate.net

Table 3: Preclinical Strategies to Overcome Resistance

Strategy Approach Example
Combination Therapy Inhibit parallel or downstream pathways Combination of BRAF and MEK inhibitors in melanoma nih.gov
Targeting Resistance Add a second agent against the specific resistance mechanism Combining EGFR and MET inhibitors for MET-amplified tumors nih.gov
Epigenetic Therapy Use agents to reverse epigenetic silencing Combining targeted agents with HDAC or DNA methyltransferase inhibitors researchgate.net
Immunomodulation Target immunosuppressive cells or factors in the TME Combining anti-angiogenic agents with immune checkpoint inhibitors mdpi.com

Pharmacological Characterization in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment in Animal Models

Detailed ADME studies providing quantitative data on the absorption, distribution, metabolism, and excretion of OT-82 in animal models are not extensively available in the public domain. However, existing preclinical research indicates that OT-82 is orally active. nih.govmedchemexpress.com Toxicological evaluations have been conducted in mice and nonhuman primates, which suggest a toxicity profile that is more favorable than earlier-generation NAMPT inhibitors, with a notable absence of the cardiac, neurological, or retinal toxicities that were observed with other compounds in this class. nih.govnih.gov The primary dose-limiting toxicities identified in these species were related to the hematopoietic and lymphoid organs. nih.gov

Pharmacokinetic (PK) Analysis in Preclinical Species

Comprehensive pharmacokinetic data with detailed parameters such as Cmax, Tmax, and AUC for OT-82 in preclinical species are not publicly available in tabular format. The existing literature primarily focuses on the compound's efficacy and mechanism of action.

Compound Exposure and Distribution in Tissues

While specific tissue concentration data across multiple organs are not detailed in the available literature, in vivo studies in mouse xenograft models of Ewing sarcoma have provided evidence of target engagement within the tumor tissue. nih.gov Administration of OT-82 led to a dose-dependent reduction in NAD+ levels within the tumors, confirming that the compound reaches its site of action and exerts its intended pharmacodynamic effect. nih.govresearchgate.net

Metabolite Profiling and Clearance Pathways

Information regarding the metabolite profiling and specific clearance pathways of OT-82 in preclinical models has not been detailed in the reviewed literature. Global metabolomics analysis of other NAMPT inhibitors has shown significant alterations in cellular metabolism, but specific data on the biotransformation of OT-82 is not available. plos.org

Correlation of PK/PD with Efficacy in Preclinical Models

The antitumor efficacy of OT-82 has been robustly demonstrated in various preclinical models, and these studies have established a clear correlation between the compound's pharmacodynamic effects and its therapeutic activity.

In preclinical models of Ewing sarcoma, orally administered OT-82 resulted in a dose-dependent inhibition of tumor growth and prolonged survival in mice bearing xenografts. nih.gov For instance, in an orthotopic xenograft model, OT-82 administered on a 3-day-on, 4-day-off schedule at doses of 25 mg/kg and 50 mg/kg significantly reduced tumor volumes. nih.gov This antitumor effect was directly correlated with pharmacodynamic markers of target engagement in the tumor tissue, specifically the depletion of NAD+ and the subsequent loss of poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA damage repair. nih.govresearchgate.net The reduction in PARP activity led to an increase in DNA damage, G2 cell-cycle arrest, and ultimately, apoptosis in the cancer cells. nih.govresearchgate.net

Similarly, in patient-derived xenograft (PDX) models of high-risk pediatric acute lymphoblastic leukemia (ALL), OT-82 demonstrated significant single-agent efficacy, leading to disease regression in the majority of models tested. nih.govnih.gov The anti-leukemic activity was attributed to the depletion of NAD+ and ATP, inhibition of PARP-1, increased mitochondrial reactive oxygen species (ROS), and the induction of DNA damage, culminating in apoptosis. nih.gov

The in vivo efficacy of OT-82 in a Burkitt's lymphoma xenograft model also showed a dose-dependent increase in survival. medchemexpress.com These findings collectively indicate a strong PK/PD relationship, where sufficient exposure to OT-82 leads to the intended pharmacodynamic effect of NAMPT inhibition and NAD+ depletion, which in turn drives the observed antitumor efficacy.

Below is a summary of the in vivo efficacy of OT-82 in a preclinical Ewing sarcoma xenograft model. nih.gov

Preclinical ModelDosing ScheduleEfficacy OutcomePharmacodynamic Correlation
Ewing Sarcoma Orthotopic Xenograft5, 25, 50 mg/kg; 3-days-on, 4-days-offSignificant reduction in tumor volume at 25 and 50 mg/kg; prolonged survival.Dose-dependent reduction of NAD+ and PARP activity in tumor tissue.

Advanced Research Methodologies and Future Directions for the Chemical Compound

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

To move beyond the initial understanding of Antitumor agent-82's mechanism, a comprehensive multi-omics approach is a critical next step. nih.govbohrium.comresearchgate.net Integrating genomics, proteomics, and metabolomics would provide a holistic view of the cellular response to the compound, uncovering novel targets, resistance mechanisms, and biomarkers. nih.govresearchgate.net

Genomics: Genomic profiling of sensitive versus resistant cancer cell lines can identify specific gene mutations, amplifications, or deletions that determine the response to this compound. This could reveal secondary pathways that cooperate with or compensate for the autophagy-induction mechanism.

Proteomics: A deep proteomic analysis would map the global changes in protein expression and post-translational modifications following treatment. This can validate the engagement of the ATG5/ATG7 pathway and uncover other modulated proteins and signaling cascades that contribute to the compound's antitumor effects. mdpi.com

Metabolomics: As autophagy is a critical process for metabolic reprogramming in cancer cells, metabolomic studies can detail the shifts in cellular metabolites that occur upon treatment. This could highlight metabolic vulnerabilities that are created by the compound, offering opportunities for combination therapies.

Omics TechnologyPotential Research FocusExpected OutcomeExample Data Points
Genomics Comparative analysis of sensitive vs. resistant tumorsIdentification of genetic biomarkers of responseSomatic mutations, copy number variations, gene expression QTLs
Proteomics Profiling of cellular lysates post-treatmentMapping of affected signaling pathwaysChanges in protein phosphorylation, ubiquitination, and expression levels
Metabolomics Analysis of intracellular and extracellular metabolitesUnderstanding of metabolic reprogrammingFlux changes in glycolysis, amino acid metabolism, and lipid profiles

Exploration of Novel Therapeutic Combinations and Sequential Regimens

The autophagy-inducing nature of this compound suggests significant potential for combination therapies designed to create synthetic lethality. nih.govtandfonline.com While autophagy can promote cell death, it can also act as a survival mechanism, suggesting that its modulation must be context-dependent. mdpi.com Research indicates that combining autophagy inducers with other agents can sensitize cancer cells to treatment. tandfonline.comrepec.org

Future research should explore rational combinations, such as:

Pairing with Apoptosis Inducers: Combining this compound with drugs that trigger apoptosis could create a powerful two-pronged attack on cancer cells, blocking multiple survival pathways simultaneously.

Combination with Proteasome Inhibitors: Since autophagy and the proteasome are two major protein degradation systems, dual inhibition can lead to overwhelming proteotoxic stress and cell death.

Sequential Dosing: A sequential regimen, where this compound is used to prime cancer cells by inducing autophagy, could enhance their sensitivity to a subsequent dose of a traditional cytotoxic agent. google.com

Combination StrategyPartnering Agent ClassTherapeutic Rationale
Dual Cell Death Induction Apoptosis Inducers (e.g., BCL-2 inhibitors)Simultaneously activating two distinct cell death pathways to overcome resistance.
Induction of Proteotoxic Stress Proteasome Inhibitors (e.g., Bortezomib)Overwhelming the cell's protein clearance capacity, leading to cell death.
Metabolic Targeting Glycolysis InhibitorsExploiting metabolic shifts caused by autophagy to starve cancer cells.
Sequential Priming Cytotoxic Chemotherapy (e.g., Paclitaxel)Using the autophagy inducer to weaken cells before delivering a cytotoxic blow.

Development of Predictive and Prognostic Biomarkers for Compound Response

To enable a personalized medicine approach, the development of robust biomarkers is essential to identify patients most likely to benefit from this compound. nih.govyoutube.com The compound's specific mechanism of action provides a logical starting point for biomarker discovery.

Potential biomarkers for investigation include:

Autophagy Pathway Proteins: The expression levels of key proteins in the targeted pathway, such as ATG5, ATG7, and the autophagy markers LC3-II and p62, could serve as predictive biomarkers. medchemexpress.commdpi.com Tumors with high basal expression or a robust ability to upregulate these markers might exhibit greater sensitivity.

Gene Signatures: A transcriptional signature derived from genes modulated by this compound could be developed from preclinical models and validated in patient samples to predict response. nih.gov

Liquid Biopsies: Monitoring circulating tumor DNA (ctDNA) or protein markers in blood samples could provide a non-invasive method for assessing therapeutic response and detecting the emergence of resistance.

Potential BiomarkerBiomarker TypeRationale for InvestigationPotential Clinical Use
ATG5/ATG7 Expression Predictive (Protein/mRNA)Direct targets of the compound's signaling pathway. medchemexpress.comPatient selection for clinical trials.
LC3-II/p62 Flux Pharmacodynamic (Protein)Measures the induction of autophagy in tumor tissue post-treatment. mdpi.comConfirmation of target engagement and biological activity.
Autophagy Gene Signature Predictive (Transcriptomic)Provides a broader view of the cellular state primed for an autophagic response. nih.govStratification of patients based on likelihood of response.

Investigating the Role of the Tumor Microenvironment in Compound Activity

The tumor microenvironment (TME) plays a crucial role in cancer progression and therapeutic response. novusbio.com Autophagy is known to be a key modulator of the interplay between cancer cells and the surrounding TME, including immune cells, fibroblasts, and the extracellular matrix. mdpi.comnih.gov

Future investigations should address:

Impact on Immune Infiltration: Determining how autophagy induced by this compound affects the tumor's immune landscape. Modulating autophagy can influence the presentation of tumor antigens and the infiltration and activity of cytotoxic T-cells. nih.govfrontiersin.org

Effects on Stromal Cells: Autophagy in cancer-associated fibroblasts (CAFs) can provide nutrients to fuel tumor growth. nih.gov Understanding whether this compound affects this process could reveal additional therapeutic benefits.

Modulation of Secreted Factors: Autophagy can alter the secretome of cancer cells, affecting the release of cytokines and growth factors that shape the TME. novusbio.com Profiling these changes will provide insight into the compound's broader impact on tumor biology.

TME ComponentPotential Interaction with this compoundTherapeutic Implication
Immune Cells (T-cells, Macrophages) Modulation of antigen presentation and immune cell infiltration via autophagy. nih.govPotential synergy with immune checkpoint inhibitors.
Cancer-Associated Fibroblasts (CAFs) Disruption of metabolic support from CAFs to cancer cells. nih.govInhibition of tumor growth and stromal support.
Extracellular Matrix (ECM) Alteration of ECM remodeling through changes in secreted proteases.Potential to reduce tumor invasion and metastasis.

Conceptualization of Next-Generation Analog Design and Therapeutic Modalities

This compound belongs to the β-carboline class of compounds, a scaffold known for its diverse pharmacological activities and amenability to chemical modification. researchgate.netcrimsonpublishers.com This provides a strong foundation for the rational design of next-generation analogs with improved properties.

Key strategies for future development include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the β-carboline core to enhance potency, selectivity for the ATG5/ATG7 pathway, and metabolic stability. nih.govmdpi.com This involves creating a library of related compounds and testing them to identify which chemical features are critical for activity.

Molecular Hybridization: Creating hybrid molecules that combine the β-carboline scaffold with other pharmacophores known to have anticancer activity. crimsonpublishers.comnih.gov This could lead to dual-action compounds with superior efficacy.

Advanced Drug Delivery Systems: Developing novel formulations, such as encapsulating this compound in nanoparticles or conjugating it to a tumor-targeting antibody. This could improve drug delivery to the tumor site, increase efficacy, and reduce potential systemic toxicity.

Development StrategyObjectiveExample Approach
Medicinal Chemistry Optimization Enhance potency, selectivity, and pharmacokinetic profile.Systematic modification of functional groups on the β-carboline ring. nih.gov
Molecular Hybridization Create dual-target or synergistic molecules.Fusing the β-carboline scaffold with other anticancer agents like chalcones or pyrazoles. nih.gov
Novel Therapeutic Modalities Improve tumor-specific targeting and delivery.Development of an antibody-drug conjugate (ADC) or a nanoparticle formulation.

Q & A

Q. What methodologies validate the role of oxidative stress modulation in this compound’s mechanism?

  • Methodological Answer : Quantify reactive oxygen species (ROS) via fluorescent probes (DCFDA) and antioxidant enzymes (SOD, catalase) via activity assays. Combine with EPR spectroscopy to detect paramagnetic centers in treated vs. untreated tumors. Cross-validate with knockout models (e.g., NRF2⁻/⁻) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.